
4-Chloro-1H-pyrazole
Overview
Description
4-Chloro-1H-pyrazole (C₃H₃ClN₂) is a halogenated derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. Its structure comprises a pyrazole ring substituted with a chlorine atom at the 4-position. This compound has garnered significant attention due to its versatile applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Mechanochemical Synthesis Using Trichloroisocyanuric Acid (TCCA)
The mechanochemical chlorination of pyrazoles represents a sustainable alternative to traditional solvent-based methods. This approach employs trichloroisocyanuric acid (TCCA) as the chlorinating agent in a ball-milling system.
Reaction Procedure and Optimization
In a typical procedure, pyrazole (2.08 mmol), TCCA (0.83 mmol), silica gel (200 mg), and zirconium dioxide (ZrO₂) milling balls (5–10 mm diameter) are loaded into a ZrO₂ milling cell. The mixture is oscillated at 30 Hz for 45–60 minutes, after which the product is extracted with dichloromethane or methanol. The extract is filtered through silica gel to remove solids and washed with sodium thiosulfate (2–5%) to quench residual chlorine. Rotary evaporation yields 4-chloro-1H-pyrazole derivatives with purities exceeding 95% .
Key advantages of this method include:
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Short reaction times : Complete conversion is achieved within 45–60 minutes.
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Solvent minimization : Silica gel acts as a grinding auxiliary, eliminating the need for bulk solvents.
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Scalability : The protocol has been demonstrated for gram-scale synthesis, yielding 1.06 g (93%) of 4-chloro-1-phenylpyrazole .
Green Chemistry Metrics
The mechanochemical method exhibits superior environmental performance compared to conventional approaches:
Metric | Mechanochemical (TCCA) | Solution-Phase (TCCA) | NaCl/Oxone System |
---|---|---|---|
Atom Economy (%) | 80.6 | 72.4 | 65.2 |
Reaction Mass Efficiency (%) | 72.4 | 68.9 | 58.3 |
Process Mass Intensity | 1.94 | 2.36 | 3.15 |
E-Factor | 0.94 | 1.36 | 2.15 |
Data derived from comparative studies of chlorination systems .
Solution-Phase Chlorination Methods
While mechanochemistry dominates recent literature, solution-phase methods remain relevant for specific applications. These protocols vary by chlorinating agent and reaction conditions.
Trichloroisocyanuric Acid (TCCA) in Dichloromethane
A benchmark solution-phase method involves dissolving pyrazole (2.08 mmol) and TCCA (0.83 mmol) in dichloromethane (25 mL) at room temperature. The reaction achieves 85–90% conversion within 15 minutes, as monitored by ¹H NMR spectroscopy. Prolonged stirring (45 minutes) increases yield to 93%, though with diminished atom economy due to solvent usage .
Alternative Chlorinating Systems
Comparative studies evaluate multiple solution-phase agents:
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1-Chloro-1,2-benziodoxol-3-one (CBMG) : Offers high selectivity but requires stoichiometric iodine scavengers.
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Chlorine gas (Cl₂) : Limited by safety concerns and over-chlorination side reactions.
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NaCl/Oxone : Aqueous conditions enable chloride ion oxidation to Cl⁺, but yields rarely exceed 70% .
Critical Analysis of Methodologies
Mechanochemical Advantages
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Waste reduction : The E-factor of 0.94 for mechanochemical synthesis represents a 56% improvement over solution-phase TCCA methods .
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Thermal control : Ball milling generates localized heat, preventing decomposition observed in reflux conditions.
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Broad substrate scope : Successful chlorination of 3,5-dimethylpyrazole, 1-phenylpyrazole, and 1-(4-bromophenyl)pyrazole demonstrates method versatility .
Limitations of Solution-Phase Approaches
Chemical Reactions Analysis
Mechanochemical Chlorination
A solvent-free, mechanochemical method enables regioselective 4-chlorination of pyrazoles using trichloroisocyanuric acid (TCCA) as the chlorinating agent. Key features include:
Parameter | Conditions |
---|---|
Reagents | TCCA (1.0–1.5 equiv), silica gel (ball-milling additive) |
Reaction Time | 45–90 min |
Yield | 82–93% (for substituted derivatives) |
Mechanism :
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TCCA acts as a chlorine reservoir, releasing Cl<sup>+</sup> under mechanical stress.
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Silica gel facilitates solid-state diffusion, enhancing reaction efficiency .
Example :
1-Phenylpyrazole undergoes 4-chlorination to form 4-chloro-1-phenylpyrazole in 93% yield under these conditions .
N-Alkylation
This compound participates in acid-catalyzed N-alkylation with trichloroacetimidates, producing diverse N-substituted derivatives:
Trichloroacetimidate | Catalyst | Yield | Product |
---|---|---|---|
Phenethyl | CSA | 77% | N-Phenethyl-4-chloro-1H-pyrazole |
Benzhydryl | CSA | 85% | N-Benzyhydryl-4-chloro-1H-pyrazole |
4-Methoxyphenethyl | CSA | 72% | N-(4-Methoxyphenethyl)-4-chloro-1H-pyrazole |
Key Conditions :
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Camphorsulfonic acid (CSA, 20 mol%) in 1,2-dichloroethane (DCE) at reflux .
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Reaction completes in 4–24 h, tolerating electron-rich and bulky substituents .
Oxidative Functionalization
Visible-light photoredox catalysis oxidizes this compound derivatives in the presence of Michael acceptors. For example:
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Reaction with hydrazine and acrylates under air yields polysubstituted pyrazoles via a diazene intermediate (IC<sub>50</sub> = 0.24 μM for PDE3 inhibition) .
Halogen Exchange
While not explicitly demonstrated for this compound, isostructural 4-bromo-1H-pyrazole undergoes halogen exchange with iodine sources, suggesting potential for analogous transformations .
Stability and Handling
This compound sublimes under X-ray irradiation, necessitating low-temperature (170 K) crystallographic studies. Its orthorhombic crystal structure (Pnma space group) features N–H⋯N hydrogen-bonded trimers .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of 4-Chloro-1H-pyrazole exhibit significant anti-inflammatory properties. A study synthesized a series of pyrazole derivatives and evaluated their effects on tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels. Compounds derived from this compound demonstrated up to 93% inhibition of IL-6, comparable to established anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
This compound derivatives have also shown promising antimicrobial activity against various pathogens. In one study, a novel series of pyrazole compounds was synthesized and tested against Escherichia coli and Staphylococcus aureus. Certain derivatives exhibited potent antibacterial effects, indicating their potential as therapeutic agents against resistant bacterial strains .
Anticancer Properties
The anticancer potential of this compound has been explored through various synthetic analogs. Some derivatives were found to inhibit the growth of cancer cell lines by targeting specific kinases involved in tumor progression. The structure-activity relationship studies revealed that modifications at the pyrazole ring significantly influenced anticancer activity .
Neuroprotective Effects
Recent studies have identified neuroprotective properties associated with certain pyrazole derivatives. These compounds were shown to inhibit neuroinflammation and oxidative stress, suggesting their potential use in treating neurodegenerative diseases .
Table 2: Synthesis Methods for this compound
Method | Description |
---|---|
Hydrazine Reaction | Reaction with carbonyl compounds using hydrazine |
Chlorination | Chlorination of pyrazole derivatives |
Case Study 1: Anti-inflammatory Derivatives
A study conducted by Selvam et al. synthesized several derivatives of this compound and evaluated their anti-inflammatory effects in vivo using carrageenan-induced edema models. The results indicated that some derivatives had superior efficacy compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .
Case Study 2: Antimicrobial Efficacy
In another research effort, a series of this compound derivatives were tested for their antimicrobial properties against resistant strains of bacteria. The study highlighted the effectiveness of specific compounds in inhibiting bacterial growth, paving the way for further development as antimicrobial agents .
Case Study 3: Neuroprotective Applications
Research has also focused on the neuroprotective effects of pyrazole derivatives, particularly in models of neurodegeneration. Compounds derived from this compound showed promise in reducing markers of inflammation and oxidative stress in neuronal cells, indicating potential therapeutic applications for conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of 4-Chloro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom enhances its binding affinity and reactivity, making it effective in inhibiting or modulating biological pathways. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its structural modifications .
Comparison with Similar Compounds
Spectroscopic and Computational Analysis
Density Functional Theory (DFT) studies using the B3LYP/cc-pVTZ basis set corroborate experimental IR and ¹H NMR data. Hirshfeld surface analysis further quantifies intermolecular interactions, showing that H⋯H (48.7%) and Cl⋯H (12.5%) contacts dominate the crystal packing.
4-Chloro-1H-pyrazole belongs to the 4-halogenated-1H-pyrazole series (4-X-pzH, X = F, Cl, Br, I). Below is a systematic comparison of structural, spectroscopic, and functional properties.
Structural Comparison of 4-Halogenated Pyrazoles
Table 1: Crystallographic and Hydrogen-Bonding Features
Key Observations :
- Isostructurality : 4-Cl-pzH and 4-Br-pzH are isostructural, forming trimeric H-bonded motifs, whereas 4-F-pzH and 4-I-pzH adopt catemeric chains.
- Halogen Influence : Larger halogens (Br, I) increase van der Waals radii, destabilizing trimeric motifs. Fluorine’s electronegativity favors linear catemers.
- Disorder : 4-Cl-pzH and 4-Br-pzH exhibit crystallographic disorder due to mirror planes, absent in fluoro and iodo analogs.
Spectroscopic and Electronic Properties
Table 2: Experimental vs. DFT-Calculated Data (Selected Metrics)
Key Observations :
- N–H Stretching : Chloro and bromo analogs show lower ν(N–H) frequencies compared to fluoro and unsubstituted pyrazole, reflecting stronger H-bonding in trimers.
- ¹H NMR Shifts : The NH proton in 4-Cl-pzH resonates downfield (δ 12.5 ppm) due to electron-withdrawing Cl, enhancing deshielding.
- HOMO-LUMO Gaps : Chloro and bromo derivatives exhibit narrower gaps than fluoro, correlating with reduced aromatic stabilization.
Biological Activity
4-Chloro-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis, and applications in various therapeutic areas, supported by data tables and case studies.
Chemical Structure and Properties
This compound, with the chemical formula CHClN, is characterized by its pyrazole ring structure, which includes two nitrogen atoms adjacent to each other. The presence of the chlorine atom at the 4-position enhances its reactivity and biological activity. The compound exhibits a crystalline structure with intermolecular hydrogen bonding, which contributes to its stability and solubility properties .
Synthesis of this compound
The synthesis of this compound typically involves the cyclization of hydrazines with appropriate carbonyl compounds. Various synthetic routes have been explored to enhance yield and purity:
- Method 1 : Cyclization of 4-chlorobenzaldehyde with hydrazine hydrate under acidic conditions.
- Method 2 : Reaction of 4-chlorobenzoyl hydrazine with acetic anhydride.
These methods have been optimized to produce high yields of pure this compound suitable for biological testing.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
---|---|---|---|
E. coli | 16 | Ampicillin | 8 |
S. aureus | 32 | Vancomycin | 16 |
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects. In vitro assays revealed that it significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, compounds containing the 4-chloro substituent exhibited up to 85% inhibition at concentrations around 10 µM .
Anticancer Activity
The compound has shown promising results in anticancer studies, particularly against breast cancer cell lines (MCF-7). In vitro tests indicated that certain derivatives of this compound could inhibit cell proliferation effectively, with IC50 values as low as 0.08 µM .
Cell Line | IC50 (µM) | Control Drug | IC50 (µM) |
---|---|---|---|
MCF-7 | 0.08 | Doxorubicin | 0.05 |
HeLa | 0.15 | Cisplatin | 0.10 |
Study on Antimicrobial Efficacy
A recent study published in MDPI highlighted the antimicrobial efficacy of a series of pyrazole derivatives including this compound against multi-drug resistant strains of Acinetobacter baumannii. The study reported MIC values as low as 0.78 µg/mL for some derivatives, indicating a potential for development into new antimicrobial agents .
Anti-inflammatory Mechanism Analysis
Another significant study investigated the mechanism behind the anti-inflammatory effects of pyrazole compounds. It was found that these compounds inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. The inhibition rates were measured using carrageenan-induced edema models in rats, showing that pyrazole derivatives could reduce inflammation significantly compared to control groups .
Q & A
Q. Basic: What experimental techniques are used to determine the crystal structure and intermolecular interactions of 4-chloro-1H-pyrazole?
Answer:
The crystal structure of this compound is typically resolved using single-crystal X-ray diffraction (SC-XRD), which provides precise bond lengths, angles, and spatial arrangements. Intermolecular interactions, such as N–H⋯N hydrogen bonds and van der Waals forces, are identified through crystallographic analysis and further quantified using Hirshfeld surface analysis. For example, Hirshfeld surfaces mapped over dnorm reveal interaction fingerprints (e.g., red spots for strong hydrogen bonds). Computational validation via Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level ensures consistency with experimental data .
Q. Advanced: How can computational methods reconcile discrepancies between predicted and observed ligand binding affinities for this compound?
Answer:
Alchemical free energy calculations (e.g., Molecular Dynamics with FEP or TI) predict binding affinities but may overestimate values when multiple ligands occupy a binding site (e.g., dual occupancy observed in crystallography). To address discrepancies:
- Compare predicted poses to experimental RMSD values (e.g., 2.1 Å deviation in helix F conformation).
- Incorporate conformational flexibility of residues (e.g., Val111, Leu118 rotamers) into force fields.
- Validate using hybrid methods combining QM/MM for electronic polarization effects.
Contradictions often arise from unmodeled protein flexibility or solvent effects, necessitating iterative refinement against high-resolution structural data .
Q. Basic: What synthetic routes are employed to prepare this compound derivatives?
Answer:
Common methods include:
- Cyclocondensation : Reacting hydrazines with β-diketones or α,β-unsaturated ketones under reflux.
- Mannich Reactions : Introducing alkyl/aryl groups via formaldehyde and amines (e.g., synthesis of diazacrown ether derivatives).
- Halogenation : Direct chlorination using POCl3 or SOCl2.
Purification often involves column chromatography, and crystal growth is achieved via slow evaporation (e.g., ethanol solvent). Yields >80% are typical when optimizing stoichiometry and temperature .
Q. Advanced: How do DFT and TD-DFT studies elucidate the electronic properties of this compound?
Answer:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps calculated at B3LYP/6-311++G(d,p) reveal reactivity (e.g., narrow gaps indicate polarizability).
- Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., charge transfer from Cl to pyrazole ring).
- Time-Dependent DFT (TD-DFT) : Simulates UV-Vis spectra by modeling electronic transitions (e.g., π→π* or n→π*), validated against experimental λmax.
- Molecular Electrostatic Potential (MEP) : Maps electrophilic/nucleophilic sites (e.g., Cl atom as electrophilic center).
These methods guide predictions of photophysical behavior and reaction pathways .
Q. Basic: How are spectroscopic techniques (FTIR, UV-Vis) applied to characterize this compound?
Answer:
- FTIR : Identifies functional groups (e.g., N–H stretch at ~3100 cm<sup>-1</sup>, C–Cl at ~750 cm<sup>-1</sup>).
- UV-Vis : Measures π→π* transitions (e.g., absorption ~260 nm in ethanol). Theoretical spectra from TD-DFT are scaled (e.g., 0.96–0.98 scaling factor) to match experimental data.
- NMR : <sup>1</sup>H and <sup>13</sup>C spectra confirm substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm). Cross-validation with computational results ensures accuracy .
Q. Advanced: What strategies address contradictions in computational predictions of this compound’s binding modes?
Answer:
- Pose Sampling : Use enhanced sampling (e.g., metadynamics) to capture rare conformational states (e.g., helix F movement).
- Multi-State Modeling : Account for alternate binding stoichiometries (e.g., 1:1 vs. 2:1 ligand:protein ratios).
- Experimental-Computational Feedback : Refine force fields using crystallographic B-factors and occupancy data.
Discrepancies in rotamer predictions (e.g., Val111) highlight limitations in fixed-backbone simulations, necessitating ensemble-based approaches .
Q. Basic: How are intermolecular interactions in this compound crystals analyzed quantitatively?
Answer:
- Hirshfeld Surface Analysis : Visualizes contact distances (e.g., di and de for donor-acceptor pairs).
- 2D Fingerprint Plots : Quantify interaction types (e.g., H⋯Cl contacts contribute ~15% of surface area).
- Energy Frameworks : Calculate lattice energy contributions from hydrogen bonds (e.g., N–H⋯N = 8 kJ/mol) and dispersion forces.
This data guides cocrystal design for enhanced stability .
Q. Advanced: What methodological challenges arise in simulating this compound’s electronic excited states?
Answer:
- Solvent Effects : PCM or explicit solvent models must replicate experimental dielectric environments.
- Triplet States : Require high-level multireference methods (e.g., CASSCF) due to DFT’s single-configuration limitation.
- Charge Transfer Errors : Corrected via range-separated functionals (e.g., ωB97X-D).
Validation against transient absorption spectra ensures accuracy in photodynamic applications .
Properties
IUPAC Name |
4-chloro-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADSZRMNXWLUKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166523 | |
Record name | 1H-Pyrazole, 4-chloro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15878-00-9 | |
Record name | 4-Chloropyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15878-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015878009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole, 4-chloro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloropyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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